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Compound of Interest

Compound Name:
2'-Chloro-3'-methylbiphenyl-3-

carboxylic acid

CAS No.: 1215206-65-7

Cat. No.: B581032 Get Quote

Executive Summary & Strategic Utility
2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7) is a high-value

pharmacophore scaffold used primarily in the optimization of lead compounds for kinase

inhibition and GPCR modulation. Its structural value lies in the 2',3'-substitution pattern, which

introduces a critical "ortho-effect" (via the 2'-Chlorine) that restricts rotation around the biaryl

axis. This restricted rotation forces the molecule into a non-planar conformation, potentially

improving selectivity by mimicking the 3D spatial arrangement of bioactive ligands while

reducing the entropic penalty of binding.

This guide provides validated protocols for the Quality Control, Synthetic Functionalization

(specifically Amide Coupling), and Biological Assay Preparation of this compound.
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Property Specification

CAS Number 1215206-65-7

Molecular Formula C₁₄H₁₁ClO₂

Molecular Weight 246.69 g/mol

Appearance Off-white to pale yellow solid

Solubility
DMSO (>50 mM), Methanol (Moderate), Water

(Negligible)

pKa (Calc) ~4.2 (Carboxylic Acid)

Storage 2-8°C, Desiccated, Protect from light

Handling Precaution: The 2'-Chloro substituent activates the ring system for potential metabolic

oxidation in vivo but renders the biaryl bond chemically robust. Ensure anhydrous conditions

during coupling to prevent hydrolysis of activated intermediates.

Quality Control: Incoming Material Validation
Before deploying the reagent in synthesis, purity must be verified to exclude common boronic

acid byproducts from the Suzuki coupling used to generate this scaffold.

Protocol: LC-MS Purity Check

Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Acetonitrile.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 254 nm and MS (ESI+).

Acceptance Criteria: Purity >95% by area integration; Mass [M+H]⁺ = 247.1/249.1 (Chlorine

isotope pattern 3:1).

Experimental Protocol: Sterically Hindered Amide
Coupling
The carboxylic acid at position 3 is meta to the biaryl linkage, making it relatively accessible.

However, the lipophilicity of the biphenyl core requires specific solvent systems to prevent

aggregation during reaction.

Objective: Synthesize an amide derivative for SAR (Structure-Activity Relationship) library

generation.

Reagents:

Substrate: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (1.0 equiv)

Amine Partner: Primary or Secondary Amine (1.2 equiv)

Coupling Agent: HATU (1.5 equiv) - Chosen for high reactivity with aromatic acids.

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

Activation:

In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2'-
Chloro-3'-methylbiphenyl-3-carboxylic acid (100 mg, 0.40 mmol) in 2.0 mL of

anhydrous DMF.

Add DIPEA (210 µL, 1.2 mmol) and stir at room temperature for 5 minutes.

Add HATU (228 mg, 0.60 mmol) in one portion. The solution should turn slightly yellow.
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Critical Checkpoint: Allow activation to proceed for exactly 15 minutes. Extended activation

can lead to racemization if chiral centers are present in the amine, though less relevant for

this achiral acid.

Coupling:

Add the Amine Partner (0.48 mmol) dissolved in 0.5 mL DMF dropwise to the reaction

mixture.

Purge the headspace with Nitrogen or Argon, cap the vial tightly, and stir at Room

Temperature for 12 hours.

Optimization Note: If the amine is sterically hindered (e.g., tert-butyl amine), heat the

reaction to 50°C.

Work-up (High-Throughput Compatible):

Dilute the reaction mixture with 10 mL of Ethyl Acetate.

Wash sequentially with:

10 mL of 1M HCl (to remove unreacted amine/DIPEA).

10 mL of Saturated NaHCO₃ (to remove unreacted acid).

10 mL of Brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification:

Flash Column Chromatography: Gradient 0-40% Ethyl Acetate in Hexanes.

Yield Expectation: 85-95%.

Visualization: Reaction Logic & Molecular Geometry
The following diagram illustrates the workflow and the specific steric influence of the 2'-Chloro

substituent.
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Structural Logic: The Ortho-Effect
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Figure 1: Synthetic workflow for amide coupling, highlighting the critical activation step and the

structural consequence of the biphenyl substitution pattern.

Protocol: Biological Assay Preparation
Due to the biphenyl core, this compound is prone to precipitation in aqueous media. Proper

stock management is essential for reproducible IC50 data.

Stock Solution (10 mM):

Weigh 2.47 mg of the acid.

Add 1.0 mL of sterile, anhydrous DMSO.

Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles

degrades the compound).

Assay Dilution (Serial Dilution):

Step 1: Dilute stock 1:100 in assay buffer (yielding 100 µM).

Step 2: Ensure DMSO concentration is <1% in the final well to prevent solvent artifacts.
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Step 3: Perform a visual check for precipitation. If cloudy, add 0.01% Tween-20 to the

buffer to solubilize the lipophilic biphenyl core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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